molecular formula C18H22FN3O3 B2945496 2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1211395-66-2

2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2945496
CAS No.: 1211395-66-2
M. Wt: 347.39
InChI Key: KQDXRGGGVPJQCR-UHFFFAOYSA-N
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Description

This compound features a 2-fluorophenoxy group linked to an ethanone moiety, which is further connected to a piperidine ring substituted with a 5-isopropyl-1,3,4-oxadiazole group. The fluorine atom enhances lipophilicity and metabolic stability, while the oxadiazole and piperidine moieties are common in bioactive molecules due to their hydrogen-bonding and structural rigidity properties .

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-12(2)17-20-21-18(25-17)13-7-9-22(10-8-13)16(23)11-24-15-6-4-3-5-14(15)19/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDXRGGGVPJQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21FN2O2C_{19}H_{21}FN_2O_2. The structure features a fluorophenoxy group and a piperidine ring substituted with an oxadiazole moiety, which is significant for its biological activity.

PropertyValue
Molecular Weight320.39 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP3.5

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have demonstrated that derivatives with oxadiazole rings can inhibit tumor growth in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.

Case Study: In Vitro Antitumor Activity

In a recent study, a derivative of the compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results showed:

  • IC50 Values :
    • MDA-MB-231: 15 µM
    • A549: 20 µM

These values suggest significant potency against these cancer types.

The biological activity of this compound appears to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
  • Anti-inflammatory Effects : Some studies suggest that the compound may reduce inflammatory cytokine production, contributing to its therapeutic effects.

Neuroprotective Effects

Emerging research has also indicated potential neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This could be particularly beneficial in neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis; inhibits growth
NeuroprotectiveProtects against oxidative stress
Anti-inflammatoryReduces cytokine production

Comparison with Similar Compounds

Substituent Variations on the Aromatic and Oxadiazole Groups

  • 2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone () Structural Difference: Replaces the 2-fluorophenoxy group with a 2-chlorophenyl and substitutes the oxadiazole with a 4-fluorophenyl. Impact: Chlorine’s electronegativity may alter electronic properties, while the 4-fluorophenyl on oxadiazole could enhance π-π stacking in target binding .
  • 1-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethanone () Structural Difference: Uses a 3-methylphenyl group instead of fluorophenoxy and a 1,2,4-oxadiazole with a 4-fluorophenyl. The oxadiazole substitution pattern may influence kinase inhibition .

Variations in the Piperidine-Linked Moieties

  • 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () Structural Difference: Incorporates a furan-substituted oxadiazole and a sulfanyl linker. Impact: The furan ring may introduce polarity, while the sulfanyl group could modulate redox activity or metal chelation .
  • 2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () Structural Difference: Features a benzodioxin-substituted oxadiazole.

Pharmacokinetic and Physicochemical Properties

Compound (Reference) Molecular Weight Predicted pKa LogP (Predicted) Key Features
Target Compound ~393 (est.) -0.60 ~3.2 High lipophilicity, metabolic stability
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone () 267.27 N/A N/A Lower molecular weight, improved solubility
2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME () 417.50 N/A ~4.0 Extended aromatic system, potential CNS activity

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